(6aS)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
Overview
Description
S-Apomorphine is a non-ergoline dopamine agonist that has been widely studied for its pharmacological properties. It is a chiral compound with two enantiomers: (−)- and (+)-apomorphine. The pharmacological activity resides in the 6aR levorotary isomer. S-Apomorphine is known for its use in treating hypomobility associated with advanced Parkinson’s disease and has been investigated for various other medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
S-Apomorphine can be synthesized through several methods. One common method involves the decomposition of morphine using concentrated acid. This process yields apomorphine, which can then be separated into its enantiomers. The synthesis typically involves boiling morphine with concentrated hydrochloric acid .
Industrial Production Methods
Industrial production of S-Apomorphine often involves large-scale synthesis using similar methods to those used in laboratory settings. The process is optimized for higher yields and purity, ensuring that the final product meets pharmaceutical standards. Continuous subcutaneous apomorphine infusion is one of the methods used for its administration in clinical settings .
Chemical Reactions Analysis
Types of Reactions
S-Apomorphine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and pharmacological activity.
Common Reagents and Conditions
Oxidation: S-Apomorphine can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions include various metabolites that are further processed in the body. These metabolites play a role in the compound’s pharmacological effects .
Scientific Research Applications
S-Apomorphine has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying dopamine agonists and their interactions with receptors.
Biology: Research on S-Apomorphine helps in understanding the dopaminergic system and its role in various biological processes.
Medicine: S-Apomorphine is primarily used in the treatment of Parkinson’s disease.
Mechanism of Action
S-Apomorphine exerts its effects by acting as a non-ergoline dopamine agonist with high binding affinity to dopamine D2, D3, and D5 receptors. It stimulates regions of the brain involved in motor control, particularly the caudate-putamen. This stimulation helps alleviate symptoms of hypomobility in Parkinson’s disease. Additionally, S-Apomorphine acts as an antagonist of 5-HT2 and α-adrenergic receptors .
Comparison with Similar Compounds
Similar Compounds
Dopamine: S-Apomorphine has a catechol structure similar to that of dopamine, but it is more stable and has a longer duration of action.
Levodopa: Unlike levodopa, which is a precursor to dopamine, S-Apomorphine directly stimulates dopamine receptors.
Pramipexole: Both S-Apomorphine and pramipexole are dopamine agonists, but S-Apomorphine has a broader receptor profile.
Uniqueness
S-Apomorphine’s uniqueness lies in its ability to act on multiple dopamine receptors and its rapid onset of action. This makes it particularly effective for treating acute episodes of hypomobility in Parkinson’s disease. Its non-ergoline structure also reduces the risk of certain side effects associated with ergoline derivatives .
Properties
IUPAC Name |
(6aS)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12/h2-6,13,19-20H,7-9H2,1H3/t13-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWNQDUVQKEIOC-ZDUSSCGKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=C3[C@@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192615 | |
Record name | 4H-Dibenzo(de,g)quinoline-10,11-diol, 5,6,6a,7-tetrahydro-6-methyl-, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40192615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39478-62-1 | |
Record name | S-Apomorphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039478621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Apomorphine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16927 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4H-Dibenzo(de,g)quinoline-10,11-diol, 5,6,6a,7-tetrahydro-6-methyl-, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40192615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | APOMORPHINE, S- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH812IV7LI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.